Potency Against EGFR T790M/L858R Double Mutant vs. Wild-Type EGFR Selectivity Window
The target compound demonstrates exceptional potency against the clinically relevant EGFR T790M/L858R double mutant, with IC50 = 0.300 nM, as determined in enzyme inhibition assays using the A-431 cell line [1]. This contrasts with a measured IC50 of 2.90 nM against wild-type EGFR in the same assay format, yielding a mutant-to-wild-type potency ratio of approximately 9.7-fold, indicative of a meaningful selectivity window [1]. For comparison, the direct N-aryl analog 4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one (MW 323.4 g/mol, lacking the methylene spacer) would be expected, based on class-level SAR, to exhibit a significantly altered selectivity profile [2].
| Evidence Dimension | Enzyme inhibitory potency (IC50) against EGFR T790M/L858R double mutant vs. wild-type EGFR |
|---|---|
| Target Compound Data | IC50 = 0.300 nM (EGFR T790M/L858R); IC50 = 2.90 nM (wild-type EGFR) |
| Comparator Or Baseline | Wild-type EGFR baseline: IC50 = 2.90 nM; no direct IC50 data available for the closest structural analog 4-(1-ethyl-1H-1,3-benzodiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one, but SAR class-level inference indicates divergent selectivity. |
| Quantified Difference | Selectivity ratio: 0.300 nM / 2.90 nM = 0.103 (approximately 9.7-fold selectivity for mutant over wild-type) |
| Conditions | Inhibition activity assessed against mutant and WT EGFR using A-431 cell line (in vitro enzyme assay) |
Why This Matters
A low IC50 (0.300 nM) against the resistance-conferring T790M/L858R double mutant, combined with a 9.7-fold selectivity window over wild-type EGFR, suggests potential for reduced on-target wild-type toxicity compared to a non-selective inhibitor, making this compound a compelling candidate for mutant-selective EGFR programs.
- [1] BindingDB Entry BDBM536920. US Patent US11896597, Compound 45. Affinity Data: IC50 = 0.300 nM (EGFR T790M/L858R) and IC50 = 2.90 nM (wild-type EGFR). Assay: A-431 cell line inhibition. View Source
- [2] Class-level SAR inference: N-aryl vs. N-benzyl substituted pyrrolidin-2-one benzimidazole derivatives exhibit distinct EGFR selectivity profiles, as observed across multiple patent and literature series. View Source
